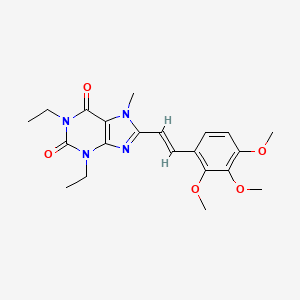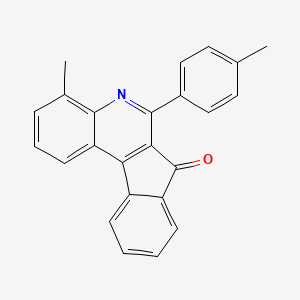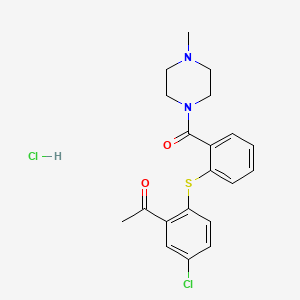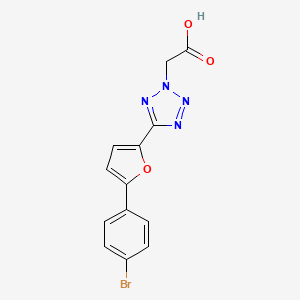
2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- is a heterocyclic compound that features a tetrazole ring fused with a furan ring and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromophenylhydrazine with furfural to form the intermediate hydrazone, which is then cyclized under acidic conditions to yield the desired tetrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce tetrazole amines.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Tetrazole-2-acetic acid, 5-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of bromine.
2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-: Contains methoxy groups instead of a bromophenyl group.
Uniqueness
2H-Tetrazole-2-acetic acid, 5-(5-(4-bromophenyl)-2-furanyl)- is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
93789-17-4 |
|---|---|
Molekularformel |
C13H9BrN4O3 |
Molekulargewicht |
349.14 g/mol |
IUPAC-Name |
2-[5-[5-(4-bromophenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-6-11(21-10)13-15-17-18(16-13)7-12(19)20/h1-6H,7H2,(H,19,20) |
InChI-Schlüssel |
JFXNNAISANQOEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NN(N=N3)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




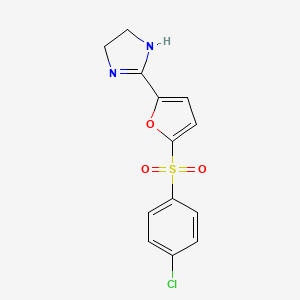

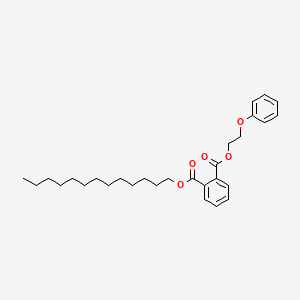
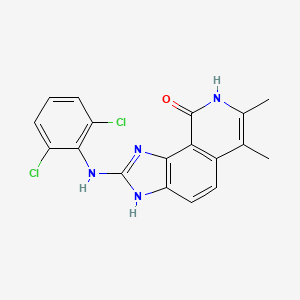

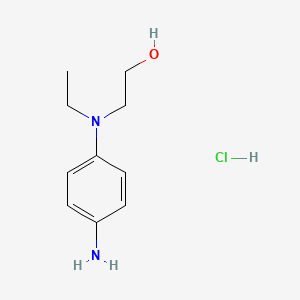
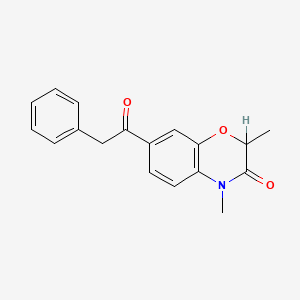
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
